molecular formula C11H10BFO4 B11758939 ethyl 7-fluoro-2-hydroxy-2H-1,2-benzoxaborinine-8-carboxylate

ethyl 7-fluoro-2-hydroxy-2H-1,2-benzoxaborinine-8-carboxylate

Cat. No.: B11758939
M. Wt: 236.01 g/mol
InChI Key: XWGWOJMCQWWNAF-UHFFFAOYSA-N
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Description

Ethyl 7-fluoro-2-hydroxy-2H-1,2-benzoxaborinine-8-carboxylate is a synthetic organic compound that belongs to the class of benzoxaborinines This compound is characterized by the presence of a boron atom within a heterocyclic ring structure, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-fluoro-2-hydroxy-2H-1,2-benzoxaborinine-8-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzoxaborinine Ring: This step involves the cyclization of a suitable precursor containing boron, oxygen, and nitrogen atoms. The reaction is often carried out under an inert atmosphere to prevent oxidation.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-fluoro-2-hydroxy-2H-1,2-benzoxaborinine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 7-fluoro-2-hydroxy-2H-1,2-benzoxaborinine-8-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a boron-containing drug candidate due to its unique properties.

    Medicine: Explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of ethyl 7-fluoro-2-hydroxy-2H-1,2-benzoxaborinine-8-carboxylate involves its interaction with specific molecular targets. The boron atom can form reversible covalent bonds with biomolecules, which can modulate their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxy group can participate in hydrogen bonding, further influencing the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-chloro-2-hydroxy-2H-1,2-benzoxaborinine-8-carboxylate
  • Ethyl 7-bromo-2-hydroxy-2H-1,2-benzoxaborinine-8-carboxylate
  • Ethyl 7-iodo-2-hydroxy-2H-1,2-benzoxaborinine-8-carboxylate

Uniqueness

Ethyl 7-fluoro-2-hydroxy-2H-1,2-benzoxaborinine-8-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, making this compound particularly interesting for medicinal chemistry applications.

Properties

Molecular Formula

C11H10BFO4

Molecular Weight

236.01 g/mol

IUPAC Name

ethyl 7-fluoro-2-hydroxy-1,2-benzoxaborinine-8-carboxylate

InChI

InChI=1S/C11H10BFO4/c1-2-16-11(14)9-8(13)4-3-7-5-6-12(15)17-10(7)9/h3-6,15H,2H2,1H3

InChI Key

XWGWOJMCQWWNAF-UHFFFAOYSA-N

Canonical SMILES

B1(C=CC2=C(O1)C(=C(C=C2)F)C(=O)OCC)O

Origin of Product

United States

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